![molecular formula C18H8Br2N2 B12104872 8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
8,11-Dibromoacenaphtho[1,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11-Dibromoacenaphtho[1,2-b]quinoxaline is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of acenaphthoquinoxaline, characterized by the presence of two bromine atoms at the 8 and 11 positions on the acenaphthoquinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,11-Dibromoacenaphtho[1,2-b]quinoxaline typically involves a multi-step process. One common method includes the bromination of acenaphthoquinoxaline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures to handle bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions: 8,11-Dibromoacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form conjugated polymers or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted acenaphthoquinoxalines can be formed.
Coupling Products: Conjugated polymers and other extended π-conjugated systems.
Scientific Research Applications
8,11-Dibromoacenaphtho[1,2-b]quinoxaline has several scientific research applications:
Organic Electronics: Used in the synthesis of conjugated polymers for photovoltaic cells and organic light-emitting diodes (OLEDs).
Photovoltaic Cells: Its incorporation into polymer solar cells has shown to improve power conversion efficiencies due to its electron-accepting properties.
Material Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 8,11-Dibromoacenaphtho[1,2-b]quinoxaline exerts its effects is primarily related to its electronic structure. The bromine atoms influence the electron distribution within the molecule, making it an effective electron acceptor. This property is crucial in its application in photovoltaic cells, where it facilitates the separation of charge carriers and enhances the efficiency of light-to-electricity conversion .
Comparison with Similar Compounds
Acenaphtho[1,2-b]quinoxaline: The parent compound without bromine substitution.
8,11-Di(thiophen-2-yl)acenaphtho[1,2-b]quinoxaline: A derivative with thiophene groups instead of bromine.
Uniqueness: 8,11-Dibromoacenaphtho[1,2-b]quinoxaline is unique due to its specific bromine substitution, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic characteristics is essential .
Properties
Molecular Formula |
C18H8Br2N2 |
|---|---|
Molecular Weight |
412.1 g/mol |
IUPAC Name |
8,11-dibromoacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C18H8Br2N2/c19-12-7-8-13(20)18-17(12)21-15-10-5-1-3-9-4-2-6-11(14(9)10)16(15)22-18/h1-8H |
InChI Key |
VJTZSGKWVSTMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=CC(=C5N=C4C3=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


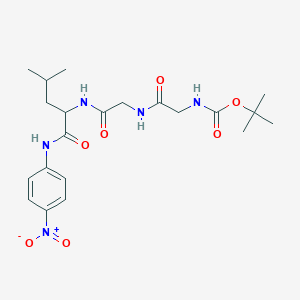


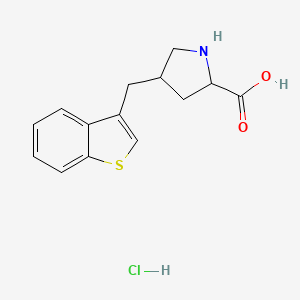

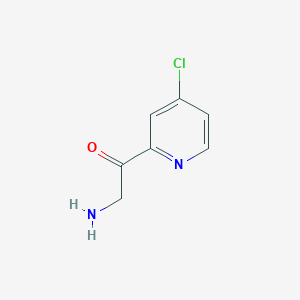
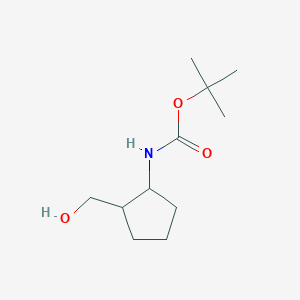


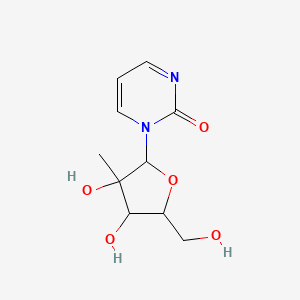
![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)

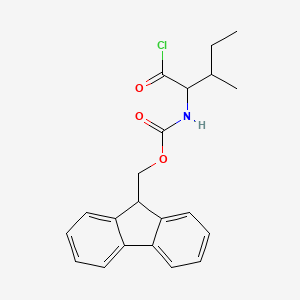
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)
